molecular formula C14H10N4O3S B2532529 2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-76-0

2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2532529
CAS No.: 896330-76-0
M. Wt: 314.32
InChI Key: FWENNKQYRWTGGV-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research on pyrido[2,3-e]-as-triazines, including their synthesis and spectral data analysis, has been a foundational step in understanding the chemical properties and potential applications of related compounds. These compounds were synthesized via cyclization of suitable 3-substituted 2-aminopyridines, demonstrating the versatility of the pyrido[1,2-a][1,3,5]triazin scaffold in heterocyclic chemistry (N. Pié & G. Quéguiner, 1989).

  • Another study highlighted the structural uniqueness of 2-ethylsulfanyl-7-methyl-4-(4-nitrophenyl)pyrazolo[1,5-a][1,3,5]triazine derivatives. It revealed the significance of bond fixation within the heterocyclic component and the role of hydrogen bonding in forming intricate molecular sheets, providing insights into molecular interactions and stability (H. Insuasty et al., 2006).

Biological Activities and Applications

  • A study on pyrido [3,4-e]-1,2,4-triazines and related heterocycles explored their potential as antifungal agents. This research demonstrated the inhibitory effects of these compounds on various fungal species, suggesting their potential utility in developing new antifungal therapies (M. Reich et al., 1989).

  • The synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs was investigated for activity against the vaccinia virus. These compounds showcased promising antiviral characteristics, underscoring the potential of such heterocyclic compounds in antiviral drug development (O. V. Shabunina et al., 2021).

Chemical Properties and Reactions

  • The development of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines through microwave-activated inverse electron demand Diels–Alder reactions demonstrates the chemical reactivity and versatility of pyrido[1,2-a][1,3,5]triazin derivatives. This approach enabled efficient synthesis routes for compounds with diverse biological and chemical applications (Y. Hajbi et al., 2007).

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body would all influence its pharmacokinetics.

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability. For example, the solvent used can influence the tautomeric preferences of compounds .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c19-14-16-13(15-12-3-1-2-8-17(12)14)22-9-10-4-6-11(7-5-10)18(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWENNKQYRWTGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.